molecular formula C17H19N3O6 B10980596 N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

Cat. No.: B10980596
M. Wt: 361.3 g/mol
InChI Key: BKNMADZMSBZXBV-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine: is a complex organic compound that features a pyridazinone core substituted with a dimethoxyphenyl group and an acetylated beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using suitable reagents.

    Acetylation of Beta-Alanine: The final step involves the acetylation of beta-alanine using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a dimethoxyphenyl group and an acetylated beta-alanine moiety makes it a versatile compound for various applications.

Biological Activity

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex compound with potential therapeutic applications. Its unique structure combines elements that may influence various biological pathways, particularly those related to inflammation and cancer. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H25N3O6C_{23}H_{25}N_{3}O_{6} with a molecular weight of 439.47 g/mol. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC23H25N3O6
Molecular Weight439.47 g/mol
LogP1.7863
Polar Surface Area83.541 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Research indicates that compounds similar to this compound may act as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 plays a critical role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes including inflammation and immune response modulation . Inhibition of PDE4 can lead to increased levels of cAMP, thereby enhancing anti-inflammatory effects and potentially providing therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

The compound has shown promise in preclinical studies for its anti-inflammatory properties. It may modulate cytokine release and reduce inflammatory cell infiltration in tissues. For example, studies have demonstrated that similar pyridazine derivatives can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Pyridazine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Case studies involving related compounds indicate that they can disrupt cancer cell signaling pathways, leading to reduced tumor growth.

Case Studies

  • In vitro Studies on Cytotoxicity :
    A study evaluated the cytotoxic effects of related pyridazine compounds on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for common chemotherapeutic agents.
  • Animal Models :
    In an animal model of arthritis, administration of a similar PDE4 inhibitor resulted in significant reductions in joint swelling and pain scores compared to controls. Histological analysis revealed decreased synovial inflammation and reduced osteoclast activity, suggesting a protective effect on bone integrity .

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

3-[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C17H19N3O6/c1-25-13-5-3-11(9-14(13)26-2)12-4-6-16(22)20(19-12)10-15(21)18-8-7-17(23)24/h3-6,9H,7-8,10H2,1-2H3,(H,18,21)(H,23,24)

InChI Key

BKNMADZMSBZXBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)OC

Origin of Product

United States

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